1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-[2-(morpholin-4-yl)ethyl]-5-oxopyrrolidine-3-carboxamide
Overview
Description
1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-[2-(morpholin-4-yl)ethyl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features an indole nucleus, a morpholine ring, and a pyrrolidine ring. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives often involves the Fischer indole synthesis, which includes the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . For the specific compound , the synthetic route would likely involve the following steps:
Formation of the indole nucleus: This can be achieved by reacting 5-chloroindole with ethyl bromide under basic conditions.
Introduction of the morpholine ring: This step involves the reaction of the intermediate with morpholine in the presence of a suitable catalyst.
Formation of the pyrrolidine ring: This can be achieved by cyclization reactions involving appropriate reagents and conditions.
Industrial Production Methods
Industrial production of such complex molecules often involves multi-step synthesis with high yields and purity. The process typically includes:
Optimization of reaction conditions: This involves selecting the best solvents, temperatures, and catalysts to maximize yield.
Purification steps: Techniques such as recrystallization, chromatography, and distillation are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-[2-(morpholin-4-yl)ethyl]-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole nucleus can be oxidized to form oxindole derivatives.
Reduction: The compound can be reduced to form dihydroindole derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole nucleus, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic conditions.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Dihydroindole derivatives.
Substitution: Halogenated, nitrated, or sulfonated indole derivatives.
Scientific Research Applications
1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-[2-(morpholin-4-yl)ethyl]-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antiviral, anticancer, and antimicrobial activities.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-[2-(morpholin-4-yl)ethyl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to specific receptors or enzymes, inhibiting their activity.
Pathways Involved: It may interfere with cellular signaling pathways, leading to the inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-methylthiosemicarbazide
- 4-ethyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide
Uniqueness
1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-[2-(morpholin-4-yl)ethyl]-5-oxopyrrolidine-3-carboxamide is unique due to its specific combination of an indole nucleus, a morpholine ring, and a pyrrolidine ring. This unique structure contributes to its diverse biological activities and potential therapeutic applications.
Properties
IUPAC Name |
1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(2-morpholin-4-ylethyl)-5-oxopyrrolidine-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClN4O3/c22-17-1-2-19-18(12-17)15(13-24-19)3-5-26-14-16(11-20(26)27)21(28)23-4-6-25-7-9-29-10-8-25/h1-2,12-13,16,24H,3-11,14H2,(H,23,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIDXHKOWMWPMQS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C2CC(=O)N(C2)CCC3=CNC4=C3C=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.